molecular formula C12H22O3 B1626782 3,3-Dimethylbutanoic anhydride CAS No. 38965-26-3

3,3-Dimethylbutanoic anhydride

Cat. No.: B1626782
CAS No.: 38965-26-3
M. Wt: 214.3 g/mol
InChI Key: LSHYNAUVTXYALE-UHFFFAOYSA-N
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Description

3,3-Dimethylbutanoic anhydride: is an organic compound with the molecular formula C12H22O3. It is derived from 3,3-dimethylbutanoic acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylbutanoic anhydride typically involves the reaction of 3,3-dimethylbutanoic acid with acetic anhydride or another suitable dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction can be represented as follows:

2C6H12O2+(CH3CO)2OC12H22O3+2CH3COOH2 \text{C}_6\text{H}_{12}\text{O}_2 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_{12}\text{H}_{22}\text{O}_3 + 2 \text{CH}_3\text{COOH} 2C6​H12​O2​+(CH3​CO)2​O→C12​H22​O3​+2CH3​COOH

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylbutanoic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 3,3-dimethylbutanoic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Water, often under acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, typically in the presence of a catalyst.

    Aminolysis: Amines such as ammonia or primary amines, often under mild heating.

Major Products Formed:

    Hydrolysis: 3,3-Dimethylbutanoic acid.

    Alcoholysis: Esters of 3,3-dimethylbutanoic acid.

    Aminolysis: Amides of 3,3-dimethylbutanoic acid.

Scientific Research Applications

Chemistry: 3,3-Dimethylbutanoic anhydride is used as a reagent in organic synthesis, particularly in the formation of esters and amides. It is also employed in the synthesis of complex molecules and intermediates.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions. It may also be used in the development of pharmaceuticals and drug delivery systems.

Industry: Industrially, this compound is used in the production of polymers, resins, and coatings. It serves as a building block for various chemical products and materials.

Mechanism of Action

The mechanism of action of 3,3-dimethylbutanoic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The general steps are as follows:

    Nucleophilic Attack: A nucleophile (e.g., water, alcohol, or amine) attacks the carbonyl carbon.

    Intermediate Formation: A tetrahedral intermediate is formed.

    Leaving Group Departure: The intermediate collapses, releasing the leaving group and forming the final product.

Comparison with Similar Compounds

    3,3-Dimethylbutanoic acid: The parent acid from which the anhydride is derived.

    2,3-Dimethylbutanoic anhydride: A structural isomer with different reactivity and properties.

    tert-Butylacetic acid: Another related compound with similar structural features.

Uniqueness: 3,3-Dimethylbutanoic anhydride is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to form esters and amides makes it valuable in organic synthesis and industrial applications.

Properties

IUPAC Name

3,3-dimethylbutanoyl 3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-11(2,3)7-9(13)15-10(14)8-12(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHYNAUVTXYALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)OC(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541982
Record name 3,3-Dimethylbutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38965-26-3
Record name 3,3-Dimethylbutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-DIMETHYLBUTANOIC ANHYDRIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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